molecular formula C11H11ClN2O3S B486429 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole CAS No. 957294-38-1

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole

Cat. No.: B486429
CAS No.: 957294-38-1
M. Wt: 286.74g/mol
InChI Key: BTNKXXCNTITKGF-UHFFFAOYSA-N
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Description

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a sulfonyl group attached to a 4-chloro-3-methoxyphenyl moiety and a methyl group at the 3-position.

Preparation Methods

The synthesis of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonylation can be performed using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Substitution with the 4-chloro-3-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where the sulfonylated pyrazole reacts with 4-chloro-3-methoxyphenyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole has found applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring and the 4-chloro-3-methoxyphenyl moiety contribute to the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole can be compared with other similar compounds such as:

  • 1-(4-chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine
  • 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-methylpiperazine
  • 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine

These compounds share structural similarities but differ in their substituents and overall molecular architecture, which can influence their chemical reactivity, biological activity, and potential applications

Biological Activity

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C11H11ClN2O3SC_{11}H_{11}ClN_2O_3S. Its structure features a pyrazole ring substituted with a sulfonyl group and a chloro-methoxyphenyl moiety, contributing to its biological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies show that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties against various pathogens. In vitro tests have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in biological systems. This property is particularly relevant for developing treatments for inflammatory diseases .
  • Antitumor Activity : Some derivatives of pyrazole have shown promise as antitumor agents. The mechanism often involves the modulation of specific pathways associated with cancer cell proliferation and survival .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Core : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Sulfonyl Group : The sulfonyl moiety is introduced using sulfonation reactions under acidic or basic conditions.
  • Chlorination and Methoxylation : The chloro and methoxy groups are added through electrophilic substitution reactions.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance.

Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives, this compound was found to exhibit potent antimicrobial activity with MIC values comparable to established antibiotics. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Anti-inflammatory Studies

In vitro assays showed that the compound could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. These findings suggest that it may modulate inflammatory pathways effectively .

Data Summary Table

Biological Activity Observed Effects Reference
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduced nitric oxide production in LPS-stimulated macrophages
AntitumorModulation of cancer cell pathways

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNKXXCNTITKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332378
Record name 1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957294-38-1
Record name 1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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